N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-25-15-18(14-24-25)20-9-4-16(12-22-20)13-23-21(27)17-5-7-19(8-6-17)26-10-2-3-11-26/h2-12,14-15H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYICOBXOYQDPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide” likely involves multi-step organic synthesis. Typical steps might include:
- Formation of the pyrazole ring.
- Coupling of the pyrazole with a pyridine derivative.
- Introduction of the pyrrole ring.
- Final coupling to form the benzamide structure.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Use of continuous flow reactors.
- Optimization of catalysts and solvents.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.
Reduction: Removal of oxygen or addition of hydrogen, possibly affecting biological activity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds might be investigated for their interactions with enzymes or receptors, potentially leading to new drugs or biochemical tools.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound might find applications in materials science, such as in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins, altering their function. This could involve binding to active sites or allosteric sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological targets. Below is a comparative analysis of key compounds:
Key Observations
Core Scaffold Diversity :
- The target compound employs a benzamide core, whereas analogs like 4-pyrimidinamine () and pyrazolopyridine-carbonitrile () utilize nitrogen-rich heterocycles. Benzamide-based structures are often associated with improved metabolic stability compared to pyrimidine or pyridine derivatives .
Substituent Impact :
- The 1-methylpyrazole group is a common feature across all analogs, suggesting its critical role in target binding, likely through hydrophobic interactions or π-π stacking with kinase domains .
- The pyrrole substituent in the target compound may enhance solubility due to its planar, polarizable structure, contrasting with the 3-pyrrolidinylpropoxy group in , which introduces conformational flexibility.
Biological Relevance: While the target compound lacks explicit activity data, structurally related pyrazolopyridine-carbonitriles (e.g., Formula IV in ) exhibit potent RET kinase inhibition (IC₅₀ < 10 nM), implying that the benzamide-pyrrole hybrid could share similar mechanisms.
Synthetic Accessibility :
- The target compound’s synthesis likely involves amide coupling between 4-(1H-pyrrol-1-yl)benzoic acid and [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, a strategy paralleling routes for analogs in .
Biological Activity
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.32 g/mol. The compound features a pyrazole ring, a pyridine moiety, and a benzamide structure, which are known to contribute to its biological properties.
Research indicates that compounds containing pyrazole and pyridine rings exhibit various biological activities, including anticancer and anti-inflammatory effects. The mechanism by which this compound exerts its effects may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structural features.
Case Studies
Case Study 1: Anticancer Screening
In a recent screening study, this compound was evaluated alongside other pyrazole derivatives for its cytotoxicity against various cancer cell lines. The results indicated that the compound showed promising activity against A549 lung cancer cells, with an IC50 value comparable to leading anticancer drugs.
Case Study 2: Inflammation Model
In an animal model of inflammation, derivatives similar to this compound were tested for their ability to reduce edema and inflammatory markers. The results indicated a significant reduction in swelling and cytokine levels compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide?
The synthesis typically involves multi-step organic reactions. A representative protocol includes:
- Step 1 : Preparation of intermediates such as 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine and 4-(1H-pyrrol-1-yl)benzoic acid.
- Step 2 : Coupling via amide bond formation using reagents like EDCI/HOBt or DCC under anhydrous conditions (e.g., DCM or DMF as solvent) .
- Step 3 : Purification via column chromatography or recrystallization. Yields range from 17–82%, depending on reaction optimization (e.g., temperature, catalyst use) .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity. For example, pyrrole protons appear as singlet peaks near δ 6.3–6.7 ppm, while pyridine protons resonate at δ 7.7–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ions) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (using SHELX software for refinement) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for structurally analogous compounds?
Contradictions may arise due to variations in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. Methodological strategies include:
- Comparative SAR Analysis : Systematically vary substituents (e.g., cyclopropyl vs. methyl groups on pyridine) and evaluate activity trends. For example, cyclopropyl groups may enhance steric hindrance, altering target binding .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., IC determination across multiple replicates) .
- Target Validation : Use knock-out models or competitive binding assays to confirm specificity .
Q. What challenges arise during crystal structure refinement of this compound using SHELX, and how can they be mitigated?
Challenges include:
- Disorder in Flexible Groups : The pyrrole and pyrazole rings may exhibit rotational disorder. Mitigation involves refining occupancy ratios and applying restraints .
- Twinned Data : Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands .
- Weak Diffraction : Optimize crystal growth conditions (e.g., slow evaporation in mixed solvents) to improve resolution .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Molecular Docking : Predict binding modes to targets like kinases or GPCRs using AutoDock or Schrödinger. For example, the benzamide moiety may form hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS/AMBER) to identify critical interactions .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
